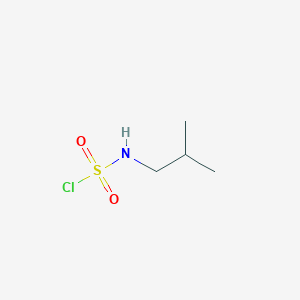

Isobutylsulfamoyl Chloride

CAS No.: 26118-68-3

Cat. No.: VC2270030

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26118-68-3 |

|---|---|

| Molecular Formula | C4H10ClNO2S |

| Molecular Weight | 171.65 g/mol |

| IUPAC Name | N-(2-methylpropyl)sulfamoyl chloride |

| Standard InChI | InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 |

| Standard InChI Key | POHNQUDMMNHRJA-UHFFFAOYSA-N |

| SMILES | CC(C)CNS(=O)(=O)Cl |

| Canonical SMILES | CC(C)CNS(=O)(=O)Cl |

Introduction

Physical and Chemical Properties

Molecular Structure

Isobutylsulfamoyl chloride would have a molecular structure consisting of an isobutyl group attached to a nitrogen atom, which is then connected to the sulfamoyl chloride functional group. The search results provide information about a closely related compound, ISOBUTYL(METHYL)SULFAMOYL CHLORIDE (CAS #263169-14-8), which contains both an isobutyl group and a methyl group attached to the nitrogen atom .

The related compound ISOBUTYL(METHYL)SULFAMOYL CHLORIDE is also known as N-methyl-N-(2-methylpropyl)sulfamoyl chloride . The structural distinction between these compounds is significant, as the addition of a methyl group substantially affects chemical properties and reactivity.

Physical Properties

While specific physical properties for isobutylsulfamoyl chloride are not directly available in the search results, we can reference properties of the related compound ISOBUTYL(METHYL)SULFAMOYL CHLORIDE as a comparative reference point. The following table summarizes these properties:

It is important to note that isobutylsulfamoyl chloride would likely have somewhat different values for these properties due to structural differences. The absence of the methyl group would result in a slightly lower molecular weight and potentially different physical characteristics related to intermolecular forces and reactivity.

Chemical Properties

The chemical properties of sulfamoyl chlorides are characterized by their reactivity as electrophilic reagents. The sulfamoyl chloride functional group (SO₂Cl) readily undergoes nucleophilic substitution reactions, making these compounds valuable in forming sulfonamide linkages. Such reactivity makes them particularly useful as chemical intermediates in the synthesis of more complex molecules.

The reactivity profile of isobutylsulfamoyl chloride would be influenced by the electronic and steric effects of the isobutyl substituent on the nitrogen atom. The absence of a second alkyl group (such as methyl in the related compound) on the nitrogen would likely result in different reactivity patterns due to altered electronic distribution and reduced steric hindrance.

Patent literature indicates that sulfamoyl chlorides are valuable intermediates in the preparation of herbicidal compounds , suggesting that their chemical properties make them suitable for forming the specific structural features required for herbicidal activity.

Applications and Uses

Agricultural Applications

The patent information indicates that sulfamoyl chlorides are "useful intermediates for the preparation of highly herbicidal end products" . This suggests that isobutylsulfamoyl chloride, like other compounds in this class, has significant applications in agricultural chemistry, particularly in the development of herbicides.

The specific structural features of isobutylsulfamoyl chloride, particularly the isobutyl group, would influence the properties and activities of derived herbicidal compounds. The structure-activity relationships of these derivatives would be important in determining their efficacy, selectivity, and environmental impact.

Synthetic Intermediate Applications

Beyond herbicidal applications, sulfamoyl chlorides serve as versatile synthetic intermediates in organic chemistry. Their ability to form sulfonamide linkages makes them valuable in the synthesis of:

-

Pharmaceutical compounds containing sulfonamide groups

-

Specialty chemicals with specific functional properties

-

Research compounds for studying structure-activity relationships

The isobutyl substituent would confer specific steric and electronic properties to the resulting products, potentially influencing their biological activity and physicochemical characteristics.

Research Findings and Developments

Current Research Status

Research into sulfamoyl chlorides, including isobutyl derivatives, would likely focus on several key areas:

-

Optimizing synthetic routes for improved yield, purity, and cost-effectiveness

-

Exploring structure-activity relationships to enhance efficacy and selectivity of derived products

-

Developing novel applications beyond traditional herbicidal uses

-

Improving safety profiles and reducing environmental impact

Structure-Activity Relationships

Structure-activity relationship studies would be particularly important for understanding how variations in the alkyl substituents (such as isobutyl vs. other groups) affect the efficacy and selectivity of resulting herbicidal compounds. The specific spatial arrangement and electronic properties contributed by the isobutyl group would influence binding to biological targets and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume